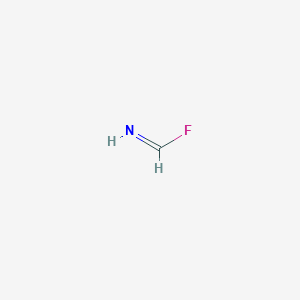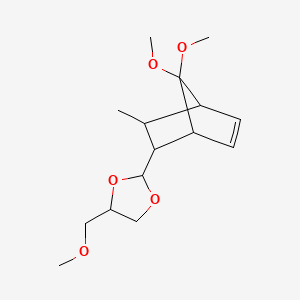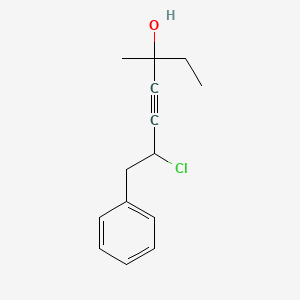
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol is an organic compound with the molecular formula C14H17ClO It is characterized by a chloro group, a methyl group, a phenyl group, and a hydroxyl group attached to a hept-4-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenylacetylene derivative with a suitable chloroalkane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alkene or alkane
Substitution: Formation of substituted derivatives with amines or thiols
Aplicaciones Científicas De Investigación
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets. Additionally, the alkyne moiety may participate in covalent interactions with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparación Con Compuestos Similares
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can be compared with other similar compounds such as:
6-Chloro-3-methylhept-4-yn-3-ol: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
3-Methyl-7-phenylhept-4-yn-3-ol:
6-Chloro-7-phenylhept-4-yn-3-ol: Lacks the methyl group, which may alter its steric properties and interaction with molecular targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
39503-82-7 |
|---|---|
Fórmula molecular |
C14H17ClO |
Peso molecular |
236.73 g/mol |
Nombre IUPAC |
6-chloro-3-methyl-7-phenylhept-4-yn-3-ol |
InChI |
InChI=1S/C14H17ClO/c1-3-14(2,16)10-9-13(15)11-12-7-5-4-6-8-12/h4-8,13,16H,3,11H2,1-2H3 |
Clave InChI |
MHXGILGJYFOTIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#CC(CC1=CC=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
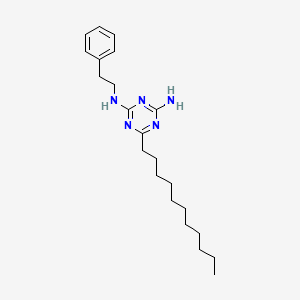
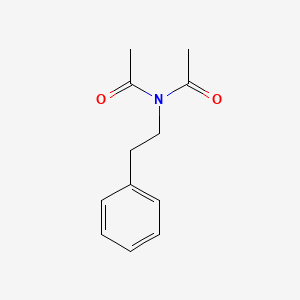
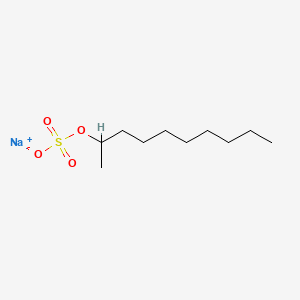
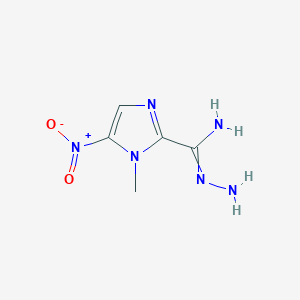
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

